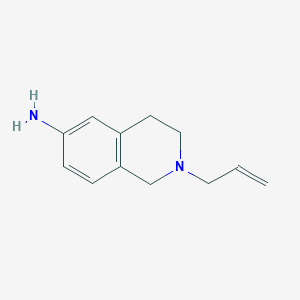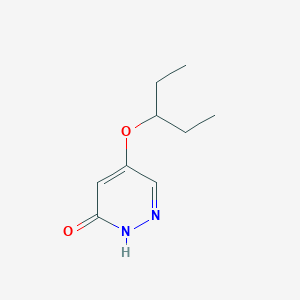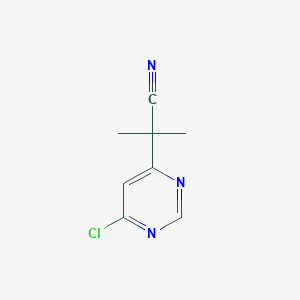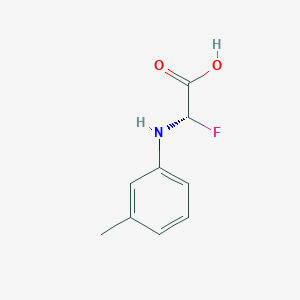
1-Methylquinoline-2,5,8(1H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylquinoline-2,5,8(1H)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, characterized by a quinoline core with three keto groups, makes it an interesting subject for scientific research.
准备方法
The synthesis of 1-Methylquinoline-2,5,8(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with diethyl oxalate in the presence of a base can lead to the formation of the quinoline core, followed by oxidation to introduce the keto groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
1-Methylquinoline-2,5,8(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The quinoline core allows for substitution reactions, where different substituents can be introduced at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methylquinoline-2,5,8(1H)-trione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, with studies investigating its mechanism of action and efficacy in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.
作用机制
The mechanism by which 1-Methylquinoline-2,5,8(1H)-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
1-Methylquinoline-2,5,8(1H)-trione can be compared with other quinoline derivatives, such as quinoline itself, 2-methylquinoline, and 8-hydroxyquinoline While these compounds share a common quinoline core, their unique substituents and functional groups confer different properties and activities
属性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
1-methylquinoline-2,5,8-trione |
InChI |
InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |
InChI 键 |
LYMKIWPWDNSKFU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CC2=C1C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)
![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)










![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
